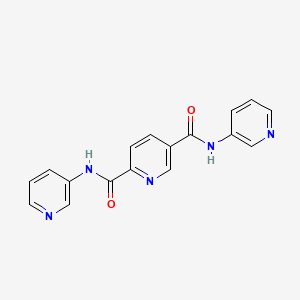

![molecular formula C18H22N2O3S B5550267 N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

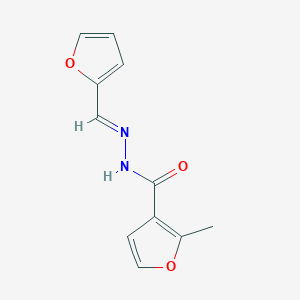

N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 346.13511374 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cognitive Enhancing Properties

One study focused on SB-399885, a compound related to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, highlighting its potential as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in aged rat models, suggesting its utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

Several studies have explored the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives. For instance, compounds incorporating flexible triazole moieties have shown to be highly effective carbonic anhydrase inhibitors, displaying significant intraocular pressure lowering activity in an animal model of glaucoma (Nocentini et al., 2016). Another study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, highlighting their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Anticonvulsant Action and Antimetastatic Activity

Further research into benzenesulfonamides revealed their potential in anticonvulsant therapy and cancer treatment. For example, a study on benzenesulfonamide derivatives demonstrated potent human carbonic anhydrase inhibitory action and effective anticonvulsant activity in animal models, indicating their potential as novel therapeutic agents for epilepsy (Mishra et al., 2017). Additionally, ureido-substituted benzenesulfonamides were found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis, providing a promising direction for the development of anticancer drugs (Pacchiano et al., 2011).

Safety and Hazards

“N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P272 (contaminated work clothing should not be allowed out of the workplace), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

As for future directions, more research is needed to fully understand the potential applications of “N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide”, especially in the field of medicine. Its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition is particularly interesting .

Propriétés

IUPAC Name |

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18-10-9-16(13-15(18)14-20-11-5-2-6-12-20)19-24(22,23)17-7-3-1-4-8-17/h1,3-4,7-10,13,19,21H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWBGNWIWSVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

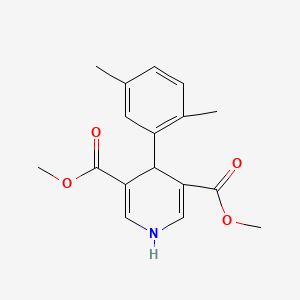

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

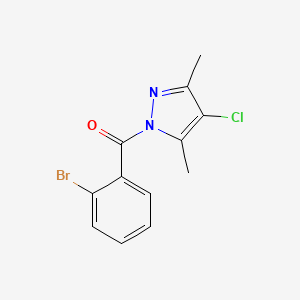

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

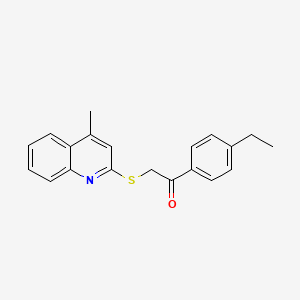

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)